2-Amino-6-hydroxybenzoic acid
Overview
Description
2-Amino-6-hydroxybenzoic acid is a derivative of benzoic acid where an amino group and a hydroxy group are substituted at the 2nd and 6th positions of the benzene ring, respectively. Although the provided papers do not directly discuss 2-amino-6-hydroxybenzoic acid, they provide insights into the chemistry of related compounds, such as 2-aminobenzoic acid and 2,6-dihydroxybenzoic acid, which can be used to infer some properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, such as functionalized amino acids derived from 2-aminobenzoic acid, is discussed in the first paper. 2-Aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford a new class of unnatural amino acids in a zwitterionic form . This suggests that 2-amino-6-hydroxybenzoic acid could potentially undergo similar reactions to yield novel compounds, possibly with interesting biological activities.
Molecular Structure Analysis
The second paper provides information on the molecular structures of salts derived from 2-aminobenzoic acid . The crystal packing is interpreted in terms of strong hydrogen bonds, which are crucial for the stabilization of the crystal structure. This implies that 2-amino-6-hydroxybenzoic acid, with an additional hydroxy group, could form even more complex hydrogen bonding networks, potentially leading to the formation of unique supramolecular structures.
Chemical Reactions Analysis
The first paper also describes the reactivity of 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles, leading to different transformations and the formation of esters and furanones . This indicates that 2-amino-6-hydroxybenzoic acid may participate in similar chemical reactions, with the hydroxy group possibly influencing the reactivity and the types of products formed.
Physical and Chemical Properties Analysis
The third paper discusses the crystal and molecular structure of 2,6-dihydroxybenzoic acid . The acid crystallizes as hydrogen-bonded carboxylic dimers, which suggests that the presence of hydroxy groups in the benzene ring significantly affects the solid-state structure due to hydrogen bonding. This information can be extrapolated to predict that 2-amino-6-hydroxybenzoic acid would also exhibit strong hydrogen bonding, affecting its melting point, solubility, and other physical properties.
The fourth paper provides insights into the crystal structure of a compound containing 4-aminobenzoate . The redetermination of the crystal structure revealed the importance of the position of hydrogen atoms in hydrogen bonding. This could be relevant for understanding the hydrogen bonding patterns in 2-amino-6-hydroxybenzoic acid and how they might influence its crystal structure.
Scientific Research Applications
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Antioxidant, Anticancer, Antitumor, Anti-diabetic, Anti-inflammatory, Antimicrobial, Anticholesterolemic, Antimutagenic, and Antihypertensive Activities
- Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been found to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
- Results : The results of these applications have been promising, with hydroxybenzoic acids showing potential for use in the cosmetic, food, pharmaceutical, and health industries .
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Structural and Biological Properties Study
- Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been studied for their structural and biological properties .
- Method : The methods used in these studies typically involve laboratory analysis of the compounds, including spectroscopic analysis, to determine their structural properties. Biological properties are often studied using in vitro or in vivo models .
- Results : The results of these studies have provided valuable information on the potential application of hydroxybenzoic acids as bioactive components in dietary supplements, functional foods, or even drugs .
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- Application : As a plant allelochemical, hydroxybenzoic acids can inhibit seed germination and root growth .
- Method : The compound is typically applied to the soil or growing medium and its effects on plant growth are observed .
- Results : The results have shown that hydroxybenzoic acids can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
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- Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been studied for their biosynthesis .
- Method : The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
- Results : The results of these studies have provided valuable information on the biosynthesis of hydroxybenzoic acids .
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Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity Study
- Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been studied for their anti-/pro-oxidant, lipophilic, antimicrobial, and cytotoxic activities .
- Method : Anti-/pro-oxidant properties were evaluated using DPPH • (2,2-diphenyl-1-picrylhydrazyl), ABTS •+ (2,2-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid), FRAP (ferric-reducing antioxidant power), CUPRAC (cupric-reducing antioxidant power), and Trolox oxidation assays. Lipophilicity was estimated by means of experimental (HPLC) and theoretical methods .
- Results : The results of these studies have shown that hydroxybenzoic acids have potential as functional food ingredients, dietary supplements, food antioxidants, preservatives, or drugs .
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- Application : Safety measures for handling 2-Amino-6-hydroxybenzoic acid have been established .
- Method : Safety measures include the use of particle dust respirators, if necessary, combined with an absorption cartridge; filter respirators with absorption cartridge or canister of the right type; fresh-air hoods or masks .
- Results : These safety measures help to ensure the safe handling and use of 2-Amino-6-hydroxybenzoic acid .
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Chemical Structure and Biological Activity Study
- Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been studied for their structural and biological properties .
- Method : The methods used in these studies typically involve laboratory analysis of the compounds, including spectroscopic analysis, to determine their structural properties .
- Results : The results of these studies have provided valuable information on the potential application of hydroxybenzoic acids as bioactive components in dietary supplements, functional foods, or even drugs .
-
Inhibition of Seed Germination and Root Growth
- Application : As a plant allelochemical, hydroxybenzoic acids can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .
- Method : The compound is typically applied to the soil or growing medium and its effects on plant growth are observed .
- Results : The results have shown that hydroxybenzoic acids can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
-
- Application : Safety measures for handling 2-Amino-6-hydroxybenzoic acid have been established .
- Method : Safety measures include the use of particle dust respirators, if necessary, combined with an absorption cartridge; filter respirators with absorption cartridge or canister of the right type; fresh-air hoods or masks .
- Results : These safety measures help to ensure the safe handling and use of 2-Amino-6-hydroxybenzoic acid .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-6-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDRHVOBLQYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539881 | |
Record name | 2-Amino-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-hydroxybenzoic acid | |
CAS RN |
567-62-4 | |
Record name | 2-Amino-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.